4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-12-8-9-13(2)16(10-12)24-18-15(19(22)23)11-20-17(21-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRMWQYCDVSZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC(=NC=C2C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure with a carboxylic acid group and a sulfanyl moiety, which are critical for its interaction with biological targets. The compound's chemical formula is and it is identified by the CAS number 1797376-50-1.
Structural Characteristics
The structural attributes of this compound contribute significantly to its biological activity. The presence of the sulfanyl group is often linked to enhanced reactivity and biological interactions, which can lead to various therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₂S |
| CAS Number | 1797376-50-1 |
| Molecular Weight | 336.40 g/mol |
| Functional Groups | Carboxylic acid, sulfanyl |
Biological Activity Overview
Research indicates that compounds similar to 4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid exhibit significant anti-inflammatory and analgesic properties. The mechanism of action is primarily associated with the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, potentially making it a candidate for developing new anti-inflammatory drugs. Studies suggest that pyrimidine derivatives can effectively inhibit COX enzymes, thereby mitigating pain and inflammation.
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have demonstrated that similar pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, compounds structurally related to 4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid have shown IC50 values indicating significant inhibitory effects on tumor growth .
Case Studies and Research Findings
Several studies have focused on the biological activities of pyrimidine derivatives, including 4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid:
-
Study on Anti-inflammatory Activity :
- Objective : Evaluate the anti-inflammatory effects through COX inhibition.
- Method : Enzyme inhibition assays were conducted.
- Results : Demonstrated significant inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.
- Cytotoxicity Evaluation :
-
Molecular Docking Studies :
- Objective : Investigate binding affinity to target proteins involved in cancer progression.
- Method : Molecular docking simulations were performed.
- Results : High binding affinity was noted with specific targets related to cancer pathways, suggesting a mechanism for its anticancer activity.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations influence biological activity among pyrimidine derivatives.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-sulfanyl-6-methyl-2-phenylpyrimidine-5-carboxylate | Structure | Moderate anti-inflammatory effects |
| 4-Amino-2-(4-methylphenyl)pyrimidine-5-carboxylic acid | Structure | Similar anticancer activity without sulfanyl group |
| 6-Methylthieno[3,2-d]pyrimidin-4-one | Structure | Different pharmacological profile |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid, in cancer therapy. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, a study demonstrated that certain pyrimidine derivatives could act as reversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a common target in cancer treatment .
| Cancer Type | Inhibition Mechanism | Reference |
|---|---|---|
| Non-Small Cell Lung Cancer | EGFR inhibition | |
| Breast Cancer | Induction of apoptosis | |
| Prostate Cancer | Cell cycle arrest at G2/M phase |
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have shown that pyrimidine derivatives can exhibit antibacterial effects against various pathogens. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition.
Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis and evaluation of a series of pyrimidine derivatives, including the target compound. The results indicated that these derivatives exhibited potent anticancer activity against various human cancer cell lines, particularly those resistant to conventional therapies .
Case Study 2: Antimicrobial Testing
In another investigation, researchers evaluated the antimicrobial properties of several pyrimidine derivatives against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. The study found that the tested compounds significantly inhibited bacterial growth, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Structural Analogs in the Pyrimidinecarboxylic Acid Family
The following compounds share core structural similarities with the target molecule, differing primarily in substituent groups:
4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic Acid
- Structure : Substitution of the 2,5-dimethylphenyl group with a 2,4-dichlorophenyl moiety.
- Molecular Formula : C₁₇H₁₀Cl₂N₂O₂S (vs. C₁₉H₁₆N₂O₂S for the target compound).
- Molecular Weight : 377.3 g/mol (vs. ~344.4 g/mol for the target).
- Key Properties: Purity: 95% (commercial grade, per ). Applications: Intermediate in chemical synthesis and scientific research.
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid
- Structure: Features a 4-chlorobenzyl sulfanyl group and a trifluoromethylanilino substituent.
- Key Differences : Increased steric bulk and electron-withdrawing groups (Cl, CF₃) likely reduce solubility compared to the target compound. Bond length and angle data () suggest conformational rigidity, which may influence binding interactions in biological systems .
3-Phenylpyrazin-2-ol and 3,6-Diphenylpiperazine-2,5-dione
- Structural Context : These compounds () lack the pyrimidinecarboxylic acid core but share aromatic and heterocyclic motifs.
- Relevance: Highlights the importance of the pyrimidine ring in conferring stability and hydrogen-bonding capacity, which are less pronounced in simpler heterocycles like pyrazinols .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Analogs
Functional Insights :
- Electron-Donating vs.
- Sulfanyl Group Reactivity : The sulfanyl moiety in the target compound may participate in nucleophilic substitution or oxidation reactions, similar to analogs in , where sulfides influence decomposition kinetics of peroxides .
Preparation Methods
Pyrimidine Core Formation
- The pyrimidine ring is commonly synthesized via condensation reactions involving β-dicarbonyl compounds and amidines or guanidine derivatives, resulting in 2-phenylpyrimidine intermediates.
- Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the phenyl substituent at the 2-position of a preformed pyrimidine ring.
Introduction of the Sulfanyl Group
- The 4-position sulfanyl substitution is achieved through nucleophilic aromatic substitution of a halogenated pyrimidine intermediate (e.g., 4-chloropyrimidine) with 2,5-dimethylthiophenol or its thiolate anion.
- The reaction is typically performed under basic conditions, such as in the presence of potassium carbonate or sodium hydride, in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide to facilitate nucleophilic displacement.
Carboxylic Acid Functionalization at the 5-Position
- The 5-position carboxylic acid group is introduced either by direct carboxylation of a suitable precursor or by hydrolysis of an ester intermediate.
- One approach involves the oxidation of a methyl or aldehyde substituent at the 5-position to the corresponding carboxylic acid using oxidants such as potassium permanganate or chromium-based reagents.
- Alternatively, ester intermediates (e.g., methyl esters) are hydrolyzed under acidic or basic conditions to yield the free acid.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents & Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Pyrimidine ring synthesis | Condensation of β-dicarbonyl compound with amidine | 2-phenylpyrimidine core |
| 2 | Halogenation at 4-position | Chlorination using POCl3 or similar reagent | 4-chloropyrimidine intermediate |
| 3 | Nucleophilic aromatic substitution | Reaction with 2,5-dimethylthiophenol + base (K2CO3) in DMF | 4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine intermediate |
| 4 | Carboxylation or hydrolysis | Oxidation with KMnO4 or hydrolysis of ester | 4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid |
Research Findings and Optimization Notes
- The nucleophilic aromatic substitution step is critical for yield and purity; controlling the base strength and reaction temperature optimizes substitution efficiency.
- Use of polar aprotic solvents enhances nucleophile solubility and reaction rate.
- The oxidation or hydrolysis step requires careful monitoring to avoid over-oxidation or degradation of the heterocyclic core.
- Alternative methods such as palladium-catalyzed carbonylation for carboxylic acid introduction have been explored but are less common for this compound.
- Purification is often achieved by recrystallization or chromatographic techniques to obtain analytically pure acid.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Pyrimidine ring synthesis | β-dicarbonyl + amidine, reflux in ethanol/water | Standard heterocyclic synthesis |
| Halogenation at 4-position | POCl3, reflux | Generates reactive 4-chloro intermediate |
| Sulfanyl substitution | 2,5-dimethylthiophenol, K2CO3, DMF, 60-80°C | Nucleophilic aromatic substitution |
| Carboxylic acid formation | KMnO4 oxidation or ester hydrolysis (acid/base) | Requires controlled conditions |
| Solvents | DMF, DMSO, ethanol | Polar aprotic solvents preferred |
| Reaction times | 2-24 hours depending on step | Optimization needed per step |
Q & A
Q. What synthetic routes are recommended for 4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid, and how can computational methods enhance reaction design?
The synthesis of this compound typically involves coupling reactions between pyrimidine-carboxylic acid derivatives and substituted arylthiols. A stepwise approach may include:
- Step 1 : Functionalization of the pyrimidine ring via nucleophilic aromatic substitution (SNAr) with 2,5-dimethylthiophenol.
- Step 2 : Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts) to improve yield and regioselectivity .
Computational methods, such as quantum chemical calculations (e.g., DFT), can predict reaction pathways and transition states, reducing trial-and-error experimentation. Tools like reaction path search algorithms help identify optimal intermediates and validate mechanistic hypotheses .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., aromatic protons in the pyrimidine and phenyl rings) and confirm substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve bond distances (e.g., C–S bond ~1.75–1.80 Å) and dihedral angles to confirm stereoelectronic effects .
- Infrared (IR) Spectroscopy : Identify functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfanyl (C–S stretch ~600–700 cm⁻¹).
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis parameters for this compound?
DoE methodologies, such as factorial designs or response surface modeling, enable systematic exploration of variables:
- Variables : Temperature (60–120°C), reaction time (6–24 hours), and catalyst loading (0.1–5 mol%).
- Outputs : Yield, purity, and regioselectivity.
For example, a central composite design (CCD) can model non-linear relationships between variables and identify maxima/minima in response surfaces. Statistical validation (e.g., ANOVA) ensures robustness, reducing the number of required experiments by 30–50% .
Q. What strategies resolve contradictions between experimental and computational structural data?
Discrepancies often arise in bond lengths or torsional angles. Resolution steps include:
- Re-evaluating Computational Models : Adjust basis sets (e.g., B3LYP/6-311++G**) or incorporate solvent effects (e.g., PCM model) to better match experimental conditions.
- Validating Experimental Data : Cross-check crystallographic data (e.g., thermal ellipsoids) to rule out artifacts like disorder or poor resolution .
- Hybrid Approaches : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution-phase NMR data .
Q. How can researchers assess the biological activity of this compound, and what are common pitfalls in activity assays?
- In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based or radiometric methods.
- Pitfalls :
Q. What computational tools predict the environmental fate or toxicity of this compound?
- Environmental Fate : EPI Suite (EPA) models biodegradation (BIOWIN) and bioaccumulation (BCFBAF).
- Toxicity Prediction : QSAR models (e.g., TOPKAT, Derek Nexus) assess mutagenicity or ecotoxicity.
- Limitations : These tools rely on existing databases; novel scaffolds may require experimental validation (e.g., Ames test) .
Methodological Considerations
Q. How should researchers handle stability and storage challenges for this compound?
Q. What advanced separation techniques improve purity for crystallography or bioassays?
Q. How can machine learning (ML) accelerate the discovery of derivatives with enhanced properties?
- Feature Selection : Train ML models on descriptors like logP, polar surface area, and H-bond donors.
- Generative Models : Use reinforcement learning (e.g., REINVENT) to propose novel analogs with predicted higher activity or solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
